molecular formula C7H11Cl2N3O B2653722 3-Pyrimidin-4-ylazetidin-3-ol;dihydrochloride CAS No. 2470435-20-0

3-Pyrimidin-4-ylazetidin-3-ol;dihydrochloride

Katalognummer: B2653722
CAS-Nummer: 2470435-20-0
Molekulargewicht: 224.09
InChI-Schlüssel: DFEPCCFLDMNJBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Pyrimidin-4-ylazetidin-3-ol;dihydrochloride (CAS 2613387-61-2) is a high-purity chemical compound offered for research and development purposes. This molecule features a synthetically valuable azetidine ring system—a four-membered saturated heterocycle—substituted at the 3-position with a pyrimidin-4-yl group and a hydroxyl group. The pyrimidine ring is a privileged scaffold in medicinal chemistry and drug discovery due to its fundamental role in biological systems as a component of nucleic acids (e.g., cytosine, uracil, thymine) . The integration of the azetidine and pyrimidine motifs makes this compound a promising building block for constructing novel molecules. Azetidine scaffolds are increasingly investigated in pharmaceutical research for their utility in designing potent and selective enzyme inhibitors . The pyrimidine moiety is known to contribute to a wide spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial effects, making it a cornerstone in the development of new therapeutic agents . The dihydrochloride salt form enhances the compound's stability and solubility, facilitating its handling in various experimental conditions. Researchers can utilize this compound as a key synthetic intermediate for further chemical elaboration, or as a core structural element in the design of libraries for high-throughput screening in drug discovery programs. This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

3-pyrimidin-4-ylazetidin-3-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.2ClH/c11-7(3-9-4-7)6-1-2-8-5-10-6;;/h1-2,5,9,11H,3-4H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEPCCFLDMNJBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C2=NC=NC=C2)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrimidin-4-ylazetidin-3-ol;dihydrochloride typically involves the reaction of pyrimidine derivatives with azetidine intermediates. One common method includes the nucleophilic substitution reaction where a pyrimidine derivative reacts with an azetidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack .

Industrial Production Methods

Industrial production of 3-Pyrimidin-4-ylazetidin-3-ol;dihydrochloride involves large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

3-Pyrimidin-4-ylazetidin-3-ol;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce azetidine derivatives with altered functional groups .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

The compound serves as a valuable building block in the synthesis of more complex molecules. Its structural features allow for modifications that can lead to the development of novel compounds with desired properties.

Research has indicated that 3-Pyrimidin-4-ylazetidin-3-ol;dihydrochloride exhibits significant biological activity. It has been investigated for its potential as an antiproliferative agent against various cancer cell lines. For instance, studies have shown that derivatives of azetidine compounds demonstrate considerable efficacy in inhibiting the proliferation of MCF-7 breast cancer cells . The compound's mechanism of action is believed to involve interaction with specific molecular targets, potentially altering enzyme or receptor activity, which could lead to therapeutic effects .

Medicinal Chemistry

In medicinal chemistry, 3-Pyrimidin-4-ylazetidin-3-ol;dihydrochloride is explored for its therapeutic properties. Its derivatives are being studied for their roles as kinase inhibitors, which are crucial in cancer treatment strategies. The compound's structural attributes make it a candidate for further development into drugs targeting specific signaling pathways involved in tumor growth and metastasis .

Industrial Applications

Beyond its research applications, this compound is also utilized in the production of specialty chemicals and materials in industrial settings. Its unique properties enable it to be used in various formulations where specific chemical characteristics are required.

Table 1: Summary of Biological Activities

Study ReferenceCell LineActivity ObservedIC50 Value
MCF-7Antiproliferative3.9 nM
VariousEnzyme inhibitionNot specified

Case Study Insights

  • Antiproliferative Activity : In vitro studies demonstrated that the compound exhibits significant antiproliferative effects on MCF-7 breast cancer cells, with an IC50 value comparable to established anticancer agents .
  • Mechanism Exploration : Research into the mechanism of action revealed that the compound interacts with tubulin, destabilizing microtubule formation, which is critical for cell division and proliferation .

Wirkmechanismus

The mechanism of action of 3-Pyrimidin-4-ylazetidin-3-ol;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

  • 2-[4-(Azetidin-3-yl)piperazin-1-yl]pyrimidine hydrochloride (): Shares the azetidine-pyrimidine core but incorporates a piperazine linker, which may enhance solubility and alter pharmacokinetics compared to the simpler azetidine-ol substitution in the target compound .
  • 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride (): Substitutes azetidine with piperazine and adds an oxadiazole group, likely influencing target selectivity and metabolic stability .

Physicochemical Properties

Compound Name Core Structure Salt Form Molecular Weight (g/mol) Solubility Profile
3-Pyrimidin-4-ylazetidin-3-ol Azetidine + pyrimidine Dihydrochloride Not reported Likely higher in acidic pH*
Vanoxerine dihydrochloride Piperazine + pyrimidine Dihydrochloride Not reported Moderate aqueous solubility
Quizartinib dihydrochloride Imidazobenzothiazole + urea Dihydrochloride 633.6 (salt) Low solubility above pH 2
2-[4-(Azetidin-3-yl)piperazinyl]pyrimidine Azetidine + piperazine + pyrimidine Hydrochloride Not reported Enhanced solubility vs. free base

*Inferred from dihydrochloride salts in .

Pharmacokinetic and Mechanistic Differences

  • Selectivity: Vanoxerine’s triple CDK inhibition contrasts with Rafoxanide (CDK4/6-specific, IC50: 1.09–1.31 µM), suggesting the azetidine-pyrimidine scaffold could be tailored for narrow or broad kinase targeting .
  • Salt Impact: Dihydrochloride salts (e.g., putrescine dihydrochloride in ) generally enhance water solubility, critical for intravenous formulations, but may increase renal toxicity risk compared to free bases .

Biologische Aktivität

Overview

3-Pyrimidin-4-ylazetidin-3-ol; dihydrochloride (CAS Number: 2470435-20-0) is a compound characterized by its unique combination of a pyrimidine ring and an azetidine structure, along with a hydroxyl group. This molecular configuration suggests potential biological activities that are currently being explored in various research contexts, particularly in medicinal chemistry and pharmacology.

Molecular Formula: C7H9N3O·2HCl
Molecular Weight: 220.07 g/mol
IUPAC Name: 3-pyrimidin-4-ylazetidin-3-ol; dihydrochloride

The biological activity of 3-Pyrimidin-4-ylazetidin-3-ol; dihydrochloride is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate cellular pathways, leading to various biological effects, including antiproliferative actions against cancer cells.

Antiproliferative Effects

Recent studies have demonstrated that compounds similar to 3-Pyrimidin-4-ylazetidin-3-ol exhibit significant antiproliferative activity, particularly against breast cancer cell lines:

  • In Vitro Studies:
    • The compound showed inhibition of cell proliferation in MCF-7 (ER-positive) and MDA-MB-231 (triple-negative) breast cancer cell lines.
    • IC50 values were reported in the range of 10–33 nM, indicating potent activity comparable to known anticancer agents like combretastatin A-4 (CA-4) .
  • Mechanism of Action:
    • The compound was found to inhibit tubulin polymerization, a critical process for cell division. This effect was linked to its binding at the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in treated cells .

Summary of Biological Activities

Activity Cell Line IC50 (nM) Mechanism
AntiproliferativeMCF-710–33Tubulin polymerization inhibition
AntiproliferativeMDA-MB-23123–33Colchicine-binding site interaction

Case Studies and Research Findings

  • Study on Antiproliferative Activity:
    • A study published in MDPI assessed various azetidine derivatives, including those related to 3-Pyrimidin-4-ylazetidin-3-ol. The findings indicated that these compounds could significantly reduce cell viability in breast cancer models and induce apoptosis through G2/M phase arrest .
  • Stability Studies:
    • Stability assessments revealed that related compounds maintained their integrity under various conditions (acidic, alkaline, oxidative), suggesting potential for further development in drug formulation .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Pyrimidin-4-ylazetidin-3-ol; dihydrochloride with high yield and purity?

  • Methodological Answer : Synthesis optimization can be achieved via computational reaction path searches (e.g., quantum chemical calculations) to identify intermediates and transition states, reducing trial-and-error approaches . Coupling this with high-performance liquid chromatography (HPLC) ensures purity validation (>98%) . For scalable synthesis, monitor reaction parameters (temperature, solvent polarity) using real-time process control tools .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) to confirm the azetidine and pyrimidine ring systems, focusing on 1^1H and 13^13C shifts for stereochemical analysis . Mass spectrometry (MS) with electrospray ionization (ESI) verifies molecular weight and chloride counterion presence. Fourier-transform infrared spectroscopy (FTIR) identifies functional groups like hydroxyl and amine moieties .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer : Store in a desiccated environment at -20°C to prevent hygroscopic degradation . Use inert atmospheres (argon/nitrogen) for air-sensitive reactions. Safety protocols include wearing nitrile gloves, lab coats, and eye protection, with immediate decontamination of spills using ethanol-water mixtures .

Q. What are the critical parameters to control during purification to minimize byproduct formation?

  • Methodological Answer : Optimize column chromatography using silica gel and gradient elution (e.g., dichloromethane/methanol). Monitor pH during recrystallization to avoid hydrochloride dissociation. Dynamic light scattering (DLS) can assess particle size distribution during crystallization .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3-Pyrimidin-4-ylazetidin-3-ol; dihydrochloride in novel reaction environments?

  • Methodological Answer : Apply density functional theory (DFT) to calculate electron density maps and frontier molecular orbitals, predicting nucleophilic/electrophilic sites . Molecular dynamics (MD) simulations model solvent effects and transition states, validated experimentally via kinetic studies .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Conduct meta-analysis of datasets to identify confounding variables (e.g., cell line variability, assay protocols). Use Bayesian statistics to quantify uncertainty and prioritize replication studies. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

Q. What factorial design approaches are optimal for screening reaction conditions to enhance yield?

  • Methodological Answer : Implement a 2k^k factorial design to test variables (catalyst loading, temperature, solvent ratio). Analyze interactions via ANOVA and response surface methodology (RSM). Automated platforms (e.g., robotic liquid handlers) enable high-throughput screening of 96-well plate arrays .

Q. What interdisciplinary methodologies enhance mechanistic understanding of this compound’s interactions?

  • Methodological Answer : Combine cheminformatics (QSAR models) with cryo-EM for structural biology applications. Integrate machine learning (neural networks) to predict metabolic pathways from omics data. Collaborative frameworks (e.g., ICReDD’s computational-experimental feedback loop) accelerate discovery .

Notes

  • Safety : Always consult Safety Data Sheets (SDS) for compound-specific hazards, as classifications may vary .
  • Data Integrity : Use encrypted electronic lab notebooks (ELNs) for secure data management .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.